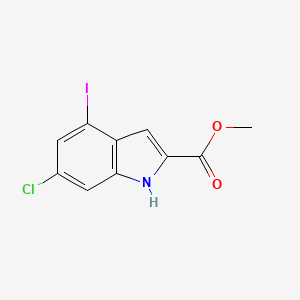

Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate

描述

Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate (CAS: 43142-77-4) is a halogenated indole derivative with the molecular formula C₁₀H₇ClINO₂ and a molecular weight of 335.53 g/mol . The compound features a chloro substituent at position 6, an iodine atom at position 4, and a methyl ester group at position 2 of the indole core. The iodine atom introduces significant steric bulk and polarizability, influencing its reactivity in cross-coupling reactions and electrophilic substitutions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its halogenated structure enables further functionalization .

属性

IUPAC Name |

methyl 6-chloro-4-iodo-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZRZCDZHZTZFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Halogenation: Introduction of chlorine and iodine atoms onto the indole ring.

Esterification: Formation of the carboxylate ester group.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

化学反应分析

Types of Reactions: Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: Formation of new carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Coupling: Palladium catalysts and boronic acids.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.

科学研究应用

Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate (CAS: 1698700-02-5)

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Key Differences: Replacing iodine (MW 126.90) with a methyl group reduces molecular weight by ~112 g/mol. The methyl group is electron-donating, enhancing ring activation for electrophilic substitutions compared to the electron-withdrawing iodine.

Ethyl 7-chloro-3-formyl-1H-indole-2-carboxylate (CAS: 295788-42-0)

- Molecular Formula: C₁₂H₁₀ClNO₃

- Molecular Weight : 251.67 g/mol

- Key Differences : The formyl group at position 3 introduces a reactive aldehyde moiety, enabling condensation reactions absent in the target compound. The ethyl ester may confer higher lipophilicity compared to the methyl ester, altering pharmacokinetic profiles in drug development .

Positional Isomerism

Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate (CAS: 1260386-48-8)

- Molecular Formula: C₁₁H₁₀ClNO₂ (inferred)

- Key Differences: Chloro and methyl substituents at positions 4 and 2 (vs. 6 and 4 in the target compound) redistribute electronic effects. The carboxylate at position 6 (vs. 2) may alter hydrogen-bonding patterns, affecting crystal packing and melting points.

Methyl 6-chloro-1H-indole-4-carboxylate (CAS: 1082040-57-0)

- Key Differences : The absence of iodine reduces molecular weight (~89 g/mol) and polarizability. This simplifies synthesis but limits utility in heavy-atom-mediated reactions (e.g., X-ray crystallography phasing) .

Ester Group Variations

5-Methoxyindole-2-carboxylic Acid Ethyl Ester

- Molecular Formula: C₁₂H₁₃NO₃ (inferred from )

- Key Differences: The methoxy group at position 5 is strongly electron-donating, increasing ring electron density for nucleophilic attacks.

Data Table: Comparative Analysis of Indole Derivatives

Research Findings and Implications

Reactivity : The iodine atom in the target compound facilitates Suzuki-Miyaura couplings, making it valuable for constructing biaryl systems in drug discovery .

Solubility : Methyl esters generally exhibit lower solubility in aqueous media compared to ethyl analogs, but the iodine atom may enhance solubility in polar aprotic solvents (e.g., DMF) .

生物活性

Methyl 6-chloro-4-iodo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, biological properties, and various studies that highlight its efficacy against different biological targets.

1. Chemical Structure and Synthesis

This compound belongs to the indole family, which is known for its diverse biological activities. The compound can be synthesized through various methods, including halogenation and carboxylation processes that enhance its reactivity and biological profile. The presence of chlorine and iodine substituents at specific positions on the indole ring significantly influences its pharmacological properties.

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2.1 Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that indoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

2.2 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

2.3 Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. The compound's effectiveness in inhibiting fungal growth suggests potential applications in treating fungal infections.

The mechanisms by which this compound exerts its biological effects are multifaceted:

3.1 Interaction with Biological Targets

Indoles are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Specifically, this compound may inhibit key enzymes that facilitate tumor growth or bacterial survival.

3.2 Induction of Apoptosis

Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor viability.

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

4.1 Study on Anticancer Properties

A recent study evaluated the compound's effects on A549 lung cancer cells, reporting a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment . This highlights its potential as a therapeutic agent in oncology.

4.2 Antimicrobial Efficacy

In another study assessing the antimicrobial properties, this compound demonstrated notable inhibitory effects against E. coli and S. aureus, with MIC values indicating strong potential for development into an antibacterial drug .

5. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued exploration of its mechanisms of action and efficacy across different biological systems will be crucial in determining its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。